molecular formula C29H38BrP B14358496 (3-Methyldecyl)(triphenyl)phosphanium bromide CAS No. 93119-10-9

(3-Methyldecyl)(triphenyl)phosphanium bromide

Cat. No.: B14358496
CAS No.: 93119-10-9
M. Wt: 497.5 g/mol
InChI Key: FZOFOGVCMNADKH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyldecyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with methyl bromide. The reaction proceeds as follows :

Ph3P+CH3BrPh3PCH3BrPh_3P + CH_3Br \rightarrow Ph_3PCH_3Br Ph3​P+CH3​Br→Ph3​PCH3​Br

This reaction is typically carried out in a polar organic solvent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient mixing to ensure high yield and purity of the product .

Mechanism of Action

The primary mechanism of action for (3-Methyldecyl)(triphenyl)phosphanium bromide involves the formation of a ylide, which then reacts with aldehydes or ketones to form alkenes. The ylide formation is facilitated by the strong base, which deprotonates the phosphonium salt to generate the reactive ylide species .

Properties

CAS No.

93119-10-9

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

IUPAC Name

3-methyldecyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C29H38P.BrH/c1-3-4-5-6-10-17-26(2)24-25-30(27-18-11-7-12-19-27,28-20-13-8-14-21-28)29-22-15-9-16-23-29;/h7-9,11-16,18-23,26H,3-6,10,17,24-25H2,1-2H3;1H/q+1;/p-1

InChI Key

FZOFOGVCMNADKH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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